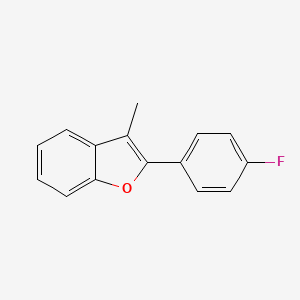

2-(4-Fluorophenyl)-3-methylbenzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11FO |

|---|---|

Molecular Weight |

226.24 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-3-methyl-1-benzofuran |

InChI |

InChI=1S/C15H11FO/c1-10-13-4-2-3-5-14(13)17-15(10)11-6-8-12(16)9-7-11/h2-9H,1H3 |

InChI Key |

PYJXGEFCIIBKMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Fluorophenyl 3 Methylbenzofuran and Its Derivatives

Established Synthetic Routes for Benzofuran (B130515) Core Construction

The formation of the benzofuran ring system is a cornerstone of synthesizing 2-(4-Fluorophenyl)-3-methylbenzofuran. Various methodologies have been developed, with cyclization reactions and metal-catalyzed couplings being particularly prevalent.

Cyclization Reactions in Benzofuran Ring Formation

Intramolecular cyclization is a fundamental approach to constructing the benzofuran nucleus. A common strategy involves the reaction of appropriately substituted phenols with α-haloketones. For instance, the reaction of a phenol (B47542) with a suitable chloro- or bromo-ketone can lead to an ether intermediate, which then undergoes cyclization to form the benzofuran ring.

Another powerful cyclization method is the acid-catalyzed cyclization/oxidative aromatization of 2-hydroxy-1,4-diones, which provides a de novo route to various benzofuran derivatives. rsc.org Base-promoted cyclization of o-alkynylphenols also presents a metal-free alternative for synthesizing substituted benzofurans. nih.gov This method is notable for its mild conditions and tolerance of sensitive functional groups like nitro groups. nih.gov

Furthermore, radical cyclizations of phenol-linked 1,6-enynes have been developed to produce carbonylated benzofurans without the need for metal catalysts. thieme-connect.de

Palladium-Catalyzed and Copper-Mediated Coupling Strategies

Transition metal-catalyzed reactions have revolutionized benzofuran synthesis, offering high efficiency and broad substrate scope. nih.govacs.org

Copper-Mediated Syntheses: Copper-catalyzed methods are widely employed for benzofuran synthesis. rsc.orgresearchgate.net One such approach is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.org This reaction proceeds through a proposed mechanism involving reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org Another copper-catalyzed route involves the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure, which consists of a sequential nucleophilic addition and oxidative cyclization. rsc.orgresearchgate.net

Palladium-Catalyzed Syntheses: Palladium catalysis is a powerful tool for constructing the benzofuran skeleton. mdpi.com The Sonogashira cross-coupling of 2-halophenols with terminal alkynes, followed by intramolecular cyclization, is a well-established one-pot method. nih.govresearchgate.net This approach is valued for its operational simplicity and good functional group tolerance. researchgate.net Palladium catalysts can also be used for the direct C-H arylation of benzofurans to introduce aryl groups at the C-2 position. mdpi.com Additionally, palladium-catalyzed hydrofuranization of unactivated olefins with α-alkynyl arylols provides a route to C3-alkylated benzofurans. rsc.orgresearchgate.net

Targeted Functionalization and Derivatization Approaches

Once the benzofuran core is established, further modifications are often necessary to arrive at the target molecule, this compound, and its derivatives.

Introduction of the 4-Fluorophenyl Moiety at C-2

The introduction of the 4-fluorophenyl group at the C-2 position is a critical step. This is often achieved through the selection of appropriate starting materials for the cyclization or coupling reactions.

For example, in a palladium-catalyzed Sonogashira coupling approach, a 2-halophenol can be coupled with 1-ethynyl-4-fluorobenzene. Subsequent cyclization would then directly install the 4-fluorophenyl group at the desired C-2 position. researchgate.net

Alternatively, a Friedel-Crafts-type reaction can be employed. For instance, the reaction of a phenol with 2-chloro-1-(4-fluorophenyl)ethanone can lead to the formation of the 2-(4-fluorophenyl)benzofuran (B3043006) skeleton. A related synthesis of 2-(4-fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran involves the reaction of 4-phenylphenol (B51918) with 2-chloro-4'-fluoro-2-methylsulfanylacetophenone in the presence of zinc chloride. nih.gov

Palladium-catalyzed C-H arylation of a pre-formed benzofuran ring with a suitable 4-fluorophenylating agent, such as a triarylantimony difluoride, also represents a viable strategy. mdpi.com

Regioselective Alkylation and Arylation at C-3 (Methyl Group Introduction)

The introduction of the methyl group at the C-3 position requires regioselective control. One common method involves starting with a 2-hydroxyacetophenone (B1195853) derivative, which already contains the precursor to the C-3 methyl group. For instance, reaction of a substituted 2-hydroxyacetophenone with a suitable reagent can lead to the formation of a 3-methylbenzofuran (B1293835) derivative. jocpr.com

Another strategy involves the use of an internal alkyne in the initial cyclization step. For example, the copper-mediated annulation of a phenol with 1-(4-fluorophenyl)propyne would directly yield the this compound scaffold.

Palladium-catalyzed reactions have also been developed for the C3-alkylation of benzofurans. For instance, the hydrofuranization of unactivated alkenes with α-alkynyl arylols can produce C3-alkylated benzofurans. rsc.orgresearchgate.net Additionally, the direct C-H functionalization of benzothiophene (B83047) S-oxides has been shown to be a regioselective method for introducing alkyl and aryl groups at the C3 position under metal-free conditions. scilit.com

Diversification through Substitutions on the Benzofuran Nucleus (e.g., C-5, C-6)

Further diversification of the this compound scaffold can be achieved by introducing substituents at various positions on the benzofuran nucleus, most commonly at C-5 and C-6.

The nature and position of these substituents are often determined by the choice of the starting phenol. For example, using a substituted phenol in the initial cyclization reaction will result in a correspondingly substituted benzofuran. A variety of substituted phenols can be used in copper-mediated and palladium-catalyzed cyclization reactions, allowing for the synthesis of benzofurans with diverse substitution patterns. rsc.orgresearchgate.netrsc.org

For instance, the synthesis of ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate was achieved starting from 2-bromo-4-methoxyphenol (B98834) and para-fluorophenylacetylene. researchgate.net This highlights the ability to introduce substituents like hydroxyl and nitro groups onto the benzofuran core.

Furthermore, electrophilic substitution reactions on the pre-formed benzofuran ring can be used to introduce substituents, although the regioselectivity can be complex. While electrophilic substitution on benzofuran typically occurs at the C-2 position, the presence of existing substituents can influence the outcome. rsc.org

Below is a table summarizing various synthetic approaches to substituted benzofurans:

| Starting Materials | Reaction Type | Key Reagents/Catalysts | Product Type |

| Phenols, internal alkynes | Oxidative annulation | Copper catalyst | Substituted benzofurans |

| Phenols, terminal alkynes | Oxidative cyclization | Copper catalyst, O2 | Polysubstituted benzofurans rsc.orgresearchgate.net |

| 2-Halophenols, terminal alkynes | Sonogashira coupling/cyclization | Palladium catalyst, Copper co-catalyst | 2-Substituted benzofurans nih.govresearchgate.net |

| o-Alkynylphenols | Base-promoted cyclization | Base (e.g., Cs2CO3) | Substituted benzofurans nih.gov |

| Benzofurans, triarylantimony difluorides | C-H arylation | Palladium catalyst | 2-Arylbenzofurans mdpi.com |

| α-Alkynyl arylols, unactivated olefins | Hydrofuranization | Palladium catalyst | C3-alkylated benzofurans rsc.orgresearchgate.net |

| 3-Alkylbenzofurans, aryl halides | Bisarylation | Palladium catalyst | 3-Arylalkyl-2-arylbenzofurans rsc.org |

| 4-Substituted perfluorobenzonitriles, α-hydroxycarbonyl compounds | SNAr-cyclocondensation | DBU | 3-Amino-2,6-disubstituted-4,5,7-trifluorobenzofurans nih.gov |

Derivatization via Hydrazide, Carboxamide, and Sulfamate (B1201201) Moieties

The functionalization of the benzofuran scaffold is a key strategy for modifying its chemical properties. The introduction of hydrazide, carboxamide, and sulfamate groups represents important chemical transformations.

Hydrazide and Carboxamide Derivatives

The synthesis of carboxamide and hydrazide derivatives often begins with a carboxylic acid precursor, such as a benzofuran-2-carboxylic acid. Research has demonstrated modular synthetic routes to access a wide range of benzofuran-2-carboxamides. nih.govmdpi.com One common approach involves the initial preparation of ethyl or methyl benzofuran-2-carboxylates, which can then be converted to the corresponding hydrazide. For instance, the key intermediate 3-methylbenzofuran-2-carbohydrazide can be synthesized and subsequently reacted with various aldehydes or ketones in refluxing ethanol, with a catalytic amount of acetic acid, to produce a diverse array of aldohydrazones and ketohydrazones. nih.gov

Another versatile method for creating benzofuran-2-carboxamides involves a deprotocupration-trapping sequence starting from the parent benzofuran. researchgate.net More elaborate strategies employ palladium-catalyzed C-H arylation at the C3 position of an N-(quinolin-8-yl)benzofuran-2-carboxamide, followed by a transamidation step to replace the directing group with a different amine, yielding structurally complex products. chemrxiv.org This multi-step process, starting from benzofuran-2-carboxylic acid, allows for the generation of diverse libraries of compounds for screening purposes. mdpi.com

A general procedure for forming a simple carboxamide from a benzofuran-2-carboxylic acid derivative can be seen in the table below.

| Step | Reagent 1 | Reagent 2 | Product | Description |

| 1 | Benzofuran-2-carboxylic acid | Thionyl chloride (SOCl₂) | Benzofuran-2-carbonyl chloride | The carboxylic acid is converted to a more reactive acyl chloride. |

| 2 | Benzofuran-2-carbonyl chloride | Ammonia (NH₃) or Primary/Secondary Amine (RNH₂/R₂NH) | Benzofuran-2-carboxamide | The acyl chloride reacts with an amine to form the final amide product. |

Sulfamate Derivatives

The introduction of a sulfamate moiety (-O-SO₂NH₂) is another important derivatization. While direct sulfamoylation of the this compound core is not widely documented, methods exist for creating sulfamate derivatives of other benzofuran and benzothiophene structures. These syntheses are of interest as the sulfamate group is a key pharmacophore in certain enzyme inhibitors. The general approach involves the reaction of a hydroxyl-substituted benzofuran with sulfamoyl chloride or a related reagent. This functionalization highlights the versatility of the benzofuran scaffold in accommodating bioisosteric replacements for carboxylic acids.

Innovative Synthetic Techniques and Methodological Advancements

Modern organic synthesis emphasizes the development of novel and efficient methods that often align with the principles of sustainability and atom economy.

Photochemical reactions offer a unique, metal-free pathway for the construction of heterocyclic rings like benzofuran. mdpi.comacs.org These methods utilize light energy to initiate bond-forming cyclization reactions. A notable example is the one-step photochemical synthesis of 2-substituted benzo[b]furans from 2-chlorophenol (B165306) derivatives and terminal alkynes. nih.gov This reaction proceeds through a tandem process involving the formation of an aryl-C and a C-O bond, mediated by an aryl cation intermediate generated photolytically. nih.gov The use of readily available chlorophenols instead of more expensive bromo or iodo analogs makes this procedure environmentally and economically favorable. nih.gov The photochemical cyclization of other ortho-substituted benzene (B151609) derivatives has also been described as a viable route to benzofurans and other heterocyclic systems. rsc.org

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In benzofuran synthesis, these principles are manifested through various innovative techniques.

Microwave-assisted synthesis is a prominent green method that can dramatically reduce reaction times and improve yields. organic-chemistry.org It has been successfully applied to the synthesis of 2-substituted benzofurans directly from carboxylic acids. organic-chemistry.org

The use of visible-light-mediated catalysis is another green approach that harnesses light energy to drive reactions, often under mild conditions. nih.gov Furthermore, numerous syntheses of benzofurans have been developed using various transition-metal catalysts, including palladium, copper, rhodium, and ruthenium, which can enable highly efficient and selective transformations. acs.orgnih.gov Palladium- and copper-based catalysts are frequently used in Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization to form the benzofuran ring. nih.gov Catalyst-free methods, such as the DBU-promoted cyclization of 2-propargyl cyclohexenone, also represent an atom-economical and mild approach to the benzofuran core. nih.gov

Structural Elucidation Methodologies

Confirming the precise chemical structure of newly synthesized compounds is a critical step in chemical research, relying heavily on a combination of spectroscopic techniques.

The unambiguous identification of this compound and its derivatives is accomplished through a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For a compound like this compound, characteristic chemical shifts and coupling constants confirm the connectivity and substitution pattern.

¹H NMR: The spectrum would show distinct signals for the methyl group (a singlet around 2.2-2.5 ppm), aromatic protons on the benzofuran core (in the 7.0-7.8 ppm region), and the protons of the 4-fluorophenyl group. The protons on the fluorophenyl ring would appear as a pair of doublets due to coupling with each other and with the fluorine atom.

¹³C NMR: The carbon spectrum would display unique resonances for each carbon atom. The methyl carbon would appear at a high field (around 10-15 ppm), while the aromatic and heterocyclic carbons would resonate at a lower field (110-160 ppm). The carbons of the fluorophenyl ring would exhibit splitting due to C-F coupling. For instance, ¹³C NMR data for a similar 2-phenylbenzofuran (B156813) showed signals for the benzofuran and phenyl carbons in the range of 101.28 to 155.90 ppm. nih.gov

The following table provides representative, expected NMR data for the parent compound this compound, based on data from analogous structures. nih.gov

| Nucleus | Expected Chemical Shift (δ, ppm) | Description |

| ¹H | ~2.3 | Singlet, 3H (C3-CH₃) |

| ¹H | ~7.1-7.3 | Multiplet (Protons on the fluorophenyl ring ortho to F) |

| ¹H | ~7.6-7.8 | Multiplet (Protons on the fluorophenyl ring meta to F) |

| ¹H | ~7.2-7.6 | Multiplets (Protons on the benzofuran benzene ring) |

| ¹³C | ~11 | C3-C H₃ |

| ¹³C | ~112 | C7 |

| ¹³C | ~116 (doublet, JCF ≈ 22 Hz) | Carbons ortho to Fluorine |

| ¹³C | ~121 | C4 |

| ¹³C | ~123 | C6 |

| ¹³C | ~125 | C5 |

| ¹³C | ~129 (doublet, JCF ≈ 8 Hz) | Carbons meta to Fluorine |

| ¹³C | ~130 | C3a |

| ¹³C | ~155 | C7a |

| ¹³C | ~157 | C2 |

| ¹³C | ~163 (doublet, JCF ≈ 248 Hz) | Carbon attached to Fluorine |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. For this compound (Molecular Formula: C₁₅H₁₁FO), the molecular ion peak (M⁺) would appear at an m/z corresponding to its molecular weight. Common fragmentation pathways for 2-arylbenzofurans include cleavage that leads to the formation of stable acylium ions. The loss of radicals such as •CH₃ would also be an expected fragmentation pathway.

Structure Activity Relationship Sar Investigations of 2 4 Fluorophenyl 3 Methylbenzofuran Analogues

Influence of Fluorine Substitution on Biological Activity

The introduction of halogen atoms, particularly fluorine, is a common and effective strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. In the context of 2-arylbenzofuran derivatives, the presence and position of a fluorine atom on the C-2 phenyl ring can significantly impact biological activity.

Research has consistently shown that halogen substitutions can lead to a notable increase in the anticancer properties of benzofuran (B130515) derivatives. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

Specifically for the 2-phenylbenzofuran (B156813) scaffold, the position of the halogen is a critical determinant of its effect. Studies have found that substitution at the para position (position 4) of the phenyl ring is particularly advantageous. In one series of compounds, the addition of a fluorine atom at the C-4 position of the 2-phenyl ring led to a twofold increase in inhibitory potency against certain cancer targets. nih.govmdpi.com This suggests that the 4-fluoro substituent engages in favorable hydrophobic interactions within the target's binding pocket, contributing to a more stable drug-receptor complex. mdpi.com While various halogens (Cl, Br, F) have been shown to produce significant cytotoxicity, the strategic placement of fluorine at the C-4 position of the phenyl ring is a well-established tactic for enhancing the anticancer potential of this molecular scaffold. nih.gov

Table 1: Effect of Phenyl Ring Fluorination on Anticancer Activity This table is a representative example based on findings that para-fluorination enhances potency.

| Compound | R Group (C-4 of Phenyl Ring) | Relative Potency | Reference |

|---|---|---|---|

| Analogue 1 | -H | 1x | nih.govmdpi.com |

| Analogue 2 | -F | ~2x | nih.govmdpi.com |

Role of the Methyl Group at C-3 in Pharmacological Potency and Selectivity

The substituent at the C-3 position of the benzofuran core plays a pivotal role in modulating pharmacological activity. The presence of a methyl group, as in 2-(4-Fluorophenyl)-3-methylbenzofuran, is not merely a structural placeholder but an active contributor to the molecule's interaction with its biological targets.

Studies on 3-methylbenzofuran (B1293835) derivatives have demonstrated their potent antiproliferative activity against various cancer cell lines, including non-small cell lung cancer. nih.govresearchgate.net The C-3 position is highly sensitive to modification. For instance, functionalizing the methyl group itself, such as through bromination, has been shown to yield compounds with remarkable cytotoxic activity against leukemia cells, highlighting the importance of this specific locus for biological effect. nih.gov

Impact of Substituents on the Phenyl Ring and Benzofuran Core on Biological Efficacy

Beyond the foundational 4-fluoro and 3-methyl groups, further substitutions on both the C-2 phenyl ring and the benzofuran core offer additional avenues to refine biological efficacy. These modifications can influence electronic properties, steric fit, and hydrogen bonding capabilities, all of which affect how the molecule interacts with its target.

Substitutions on the C-2 Phenyl Ring: The electronic nature of substituents on the phenyl ring is crucial. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or ethoxy (-OCH₂CH₃), have been shown to enhance anticancer activity, particularly when placed at the meta or para positions. nih.gov One study identified a 3-methylbenzofuran derivative with a para-methoxy group on the C-2 phenyl ring as having the highest antiproliferative activity in its series. nih.gov Conversely, certain substitution patterns can be detrimental. The presence of two adjacent electron-withdrawing chloro groups or two adjacent methyl groups on the phenyl ring has been found to result in inactive compounds. nih.gov

Substitutions on the Benzofuran Core: The benzofuran nucleus itself can be modified to improve performance. The introduction of a hydrogen-bond-donating hydroxyl (-OH) group at the C-7 position has been shown to improve anticancer activity by providing an additional interaction point with the target protein. nih.gov The strategic placement of other groups, such as benzyloxy moieties at positions C-4 and C-6, has also yielded compounds with excellent inhibitory selectivity for specific cancer-related enzymes like Pin1. nih.gov However, combining certain features can be counterproductive; for example, having two halogen-substituted rings without the presence of a beneficial methoxy group was found to be detrimental to activity. mdpi.com

Table 2: Influence of Phenyl and Benzofuran Substitutions on Anticancer Activity (IC₅₀) IC₅₀ values are representative and compiled from various studies to illustrate SAR principles. Cell lines may vary between studies.

| Compound Structure | Key Substitutions | Biological Effect / Finding | Reference |

|---|---|---|---|

| 3-Methylbenzofuran derivative | para-Methoxy on C-2 phenyl ring | Most potent in series against A549 lung cancer (IC₅₀ = 1.48 µM) | nih.gov |

| Benzofuran-triazole hybrid | ortho, para-Dichloro on C-2 phenyl ring | Detrimental to anticancer activity | nih.gov |

| Combretastatin A-4 analogue | -OH group at C-7 of benzofuran core | Improved tubulin inhibition (IC₅₀ = 0.8 µM) | nih.gov |

| 3-Phenylbenzofuran derivative | 4,6-Di(benzyloxy) on benzofuran core | Excellent Pin1 inhibition (IC₅₀ = 0.874 µM) | nih.gov |

Critical Pharmacophores and Structural Motifs for Desired Activity

A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to exert a particular biological effect. For the 2-aryl-3-methylbenzofuran class, SAR studies have helped to define a clear pharmacophore for anticancer activity.

The core pharmacophoric structure consists of three main components:

The Benzofuran Ring System: This planar heterocyclic core acts as the central scaffold, correctly orienting the other key functional groups. It is considered a "privileged scaffold" due to its prevalence in biologically active compounds. nih.govnih.gov

The C-2 Aryl (Phenyl) Ring: Substitution at the C-2 position with a phenyl ring is crucial for activity. nih.gov The orientation of this ring relative to the benzofuran plane is an important parameter. Furthermore, this ring must be appropriately substituted, typically with a small, electronegative atom like fluorine or an electron-donating group like methoxy at the para-position to maximize potency. mdpi.comnih.gov

This fundamental pharmacophore—a planara benzofuran scaffold with a specifically substituted aryl group at C-2 and a small alkyl group at C-3—is often the starting point for further optimization. In some cases, this core motif is linked to other known anticancer scaffolds, such as quinazolinone or imidazole, to create hybrid molecules with potentially synergistic effects. nih.gov Computational methods like ligand-based pharmacophore modeling are often used to refine these models and screen virtual libraries for new compounds that fit the established electronic and steric requirements. mdpi.com

Strategies in Hit-to-Lead Optimization

For benzofuran-based compounds, hit-to-lead optimization follows several key strategies:

SAR-Guided Potency Enhancement: Based on the SAR data described previously, chemists systematically synthesize new analogues to improve target affinity. For example, if a hit compound has a simple phenyl group at C-2, analogues with para-fluoro or para-methoxy substitutions would be created to enhance potency. Similarly, adding a bromine atom to a specific site was shown to improve affinity in one series of adenosine (B11128) receptor antagonists. acs.org

Improving Metabolic Stability: A common liability in drug candidates is rapid metabolism by liver enzymes (e.g., Cytochrome P450s), leading to poor bioavailability. Optimization may involve identifying metabolically "hot" spots on the molecule, such as a phenol (B47542) group, and replacing them with bioisosteres (chemically different groups that produce a similar biological effect) that are more resistant to metabolism. youtube.com This was a key strategy in the optimization of a novel HSD17B13 inhibitor. youtube.com

Reducing Off-Target Effects and Toxicity: Optimization aims to increase selectivity for the desired target over other proteins to minimize side effects. This can involve fine-tuning the shape and electronic properties of the molecule to better fit the intended target's binding site. Efforts also focus on eliminating "structural alerts," which are chemical motifs known to be converted into reactive metabolites that can cause toxicity. youtube.com

The discovery and optimization of new benzofuran derivatives against p53-independent cancers provides a relevant case study, where an initial hit was methodically modified to generate a potent derivative that inhibits the HIF-1 pathway, a key target in such tumors. nih.govresearchgate.net This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry, transforming promising scaffolds like this compound into potential clinical candidates.

Emerging Research Frontiers and Future Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of 2-aryl-3-methylbenzofurans, including the title compound, is an active area of research, with a strong emphasis on improving efficiency and sustainability. Traditional methods are being replaced by innovative strategies that offer higher yields, milder reaction conditions, and reduced environmental impact.

Catalytic Innovations: Transition metal catalysis remains a cornerstone of benzofuran (B130515) synthesis. Palladium- and copper-based catalysts are widely used for their efficiency in forming the core structure through reactions like Sonogashira coupling followed by intramolecular cyclization. acs.orgnih.gov Nickel-catalyzed methodologies are also gaining traction, providing an alternative pathway for nucleophilic addition reactions to construct the benzofuran ring. acs.orgnih.gov Recent advancements focus on developing more robust and recyclable catalyst systems to enhance the economic and environmental viability of these processes.

Green Chemistry Approaches: In line with the principles of green chemistry, several sustainable synthetic routes have been developed. These include:

Visible-Light-Mediated Synthesis: This approach utilizes visible light to initiate cyclization reactions, often eliminating the need for harsh reagents or high temperatures. mdpi.com It represents a significant step towards more environmentally friendly chemical manufacturing. mdpi.com

Catalyst-Free and Solvent-Free Reactions: Researchers are exploring reactions that proceed efficiently without a catalyst, such as the one-pot synthesis of benzofuran-thiazole hybrids. mdpi.comrsc.org Performing reactions in the absence of solvents or in recyclable deep eutectic solvents further minimizes the environmental footprint. acs.org

Electrochemical Methods: Electrochemical synthesis offers a clean and efficient alternative by using electricity to drive the necessary chemical transformations, reducing reliance on chemical oxidants or reductants.

These modern synthetic strategies are pivotal for the large-scale and environmentally responsible production of 2-(4-Fluorophenyl)-3-methylbenzofuran derivatives for further biological evaluation.

Advanced Mechanistic Studies of Biological Actions at the Molecular Level

Understanding how this compound derivatives exert their biological effects at a molecular level is crucial for their development as therapeutic agents. Current research employs a combination of biochemical assays and computational modeling to elucidate these mechanisms.

Many benzofuran derivatives have been found to act as enzyme inhibitors. For instance, studies on structurally similar 2-arylbenzofurans have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. nih.govnih.gov Kinetic studies have revealed that some of these compounds act as mixed-type or reversible inhibitors. nih.govnih.gov In the context of cancer, derivatives of 3-methylbenzofuran (B1293835) have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. nih.govnih.gov

Molecular docking and dynamics simulations provide invaluable insights into the binding modes of these compounds with their protein targets. nih.govnih.govnih.gov These computational studies can predict the specific amino acid residues involved in the interaction, highlighting the importance of features like the 2-phenyl group for binding within the active or allosteric sites of the target protein. nih.govnih.gov For example, simulations have shown that 2-phenylbenzofuran (B156813) derivatives can bind to both the catalytic and peripheral anionic sites of BChE. nih.gov Such detailed mechanistic understanding is essential for optimizing the potency and selectivity of lead compounds.

Identification and Validation of Novel Biological Targets for this compound Derivatives

While several targets for benzofuran derivatives have been established, the search for novel biological targets continues to be a major frontier. Identifying new targets could expand the therapeutic applications of compounds like this compound into new disease areas.

Current research has identified a range of targets for this class of compounds, as detailed in the table below.

| Target Protein/Enzyme | Therapeutic Area | Reference |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.govnih.gov |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | nih.govnih.gov |

| β-secretase (BACE1) | Alzheimer's Disease | nih.govacs.org |

| VEGFR-2 | Cancer | nih.govnih.gov |

| Estrogen Receptor (ERα, ERβ) | Cancer, Osteoporosis | nih.gov |

| N-Myristoyltransferase (NMT) | Fungal Infections | nih.gov |

| Peptidyl-prolyl cis-trans isomerase (Pin1) | Cancer | nih.gov |

Future strategies for novel target identification involve a combination of computational prediction and experimental validation. Affinity-based proteomics and chemical genetics are powerful tools for identifying the cellular binding partners of bioactive small molecules. These approaches can uncover previously unknown interactions and biological pathways modulated by this compound derivatives, potentially leading to first-in-class therapeutic opportunities.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to the design of novel benzofuran derivatives is a rapidly advancing frontier. These computational tools can analyze vast chemical spaces and predict the properties of virtual compounds, significantly accelerating the design-make-test-analyze cycle.

De Novo Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), are being used for the de novo design of molecules with desired properties. nih.govnih.govmdpi.comresearchgate.net These models can generate novel chemical structures, including benzofuran scaffolds, that are optimized for activity against a specific biological target while also possessing favorable drug-like properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.govsemanticscholar.org

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR, are employed to understand the relationship between the chemical structure of benzofuran derivatives and their biological activity. nih.gov These models help identify key structural features required for potency and selectivity, guiding the rational design of more effective analogues. nih.gov

Molecular Modeling: In silico techniques like molecular docking and molecular dynamics simulations are integral to the design process. researchgate.net They allow researchers to visualize and evaluate the binding of newly designed compounds to their target proteins, prioritizing the synthesis of those with the most promising interaction profiles. nih.gov The integration of AI with these physics-based models offers a powerful approach to refining lead compounds and exploring new chemical space efficiently.

Translational Research Directions in Preclinical Development Stages

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound derivatives, preclinical development is a critical stage that involves rigorous evaluation of a lead candidate's potential as a therapeutic agent.

Oncology: Given that many 3-methylbenzofuran derivatives exhibit potent anticancer activity, a key translational direction is their development as antitumor agents. nih.govnih.govresearchgate.net Preclinical studies would focus on evaluating efficacy in various cancer cell lines (e.g., non-small cell lung cancer, breast cancer) and in animal models. nih.govnih.gov Mechanistic studies would further investigate their effects on cell cycle progression and apoptosis induction in cancer cells. nih.govresearchgate.net

Neurodegenerative Diseases: The demonstrated activity of 2-arylbenzofuran analogues against key enzymes in Alzheimer's disease suggests a strong potential for development in this area. nih.govnih.gov Preclinical research would involve assessing the ability of lead compounds to cross the blood-brain barrier, their efficacy in animal models of Alzheimer's, and their potential for disease modification.

The preclinical phase involves comprehensive studies to establish the pharmacokinetic and pharmacodynamic profiles of a candidate drug. These investigations are essential for preparing a compound for potential human clinical trials and require a multidisciplinary approach to ensure that promising laboratory findings can be translated into safe and effective treatments for patients.

Q & A

Q. What synthetic methodologies are commonly used to prepare 2-(4-Fluorophenyl)-3-methylbenzofuran derivatives?

- Methodological Answer : Synthesis typically involves cyclization reactions or functionalization of pre-existing benzofuran scaffolds. For example, sulfinyl or sulfanyl derivatives can be synthesized via nucleophilic substitution using methylamine or methylsulfanyl groups under controlled conditions (e.g., dichloroethane with AlCl₃ as a catalyst) . Crystallization in methanol/water mixtures is often employed to isolate pure compounds, as demonstrated in studies yielding single-crystal X-ray structures .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is pivotal for resolving bond angles (e.g., C–C bonds averaging 1.48 Å) and torsional parameters . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate molecular integrity. Hydrogen-bonding networks (e.g., C–H···O interactions) and packing motifs should be analyzed to assess stability .

Q. Which in vitro assays are recommended for preliminary pharmacological screening?

- Methodological Answer : Anti-proliferative activity is commonly assessed using MCF-7 (estrogen-positive breast cancer) cell lines via MTT assays. IC₅₀ values are calculated to quantify potency, with derivatives showing sub-micromolar activity considered promising .

Advanced Research Questions

Q. How can QSAR models be optimized to predict anti-cancer activity in benzofuran derivatives?

- Methodological Answer : QSAR optimization involves:

- Descriptor selection : Use quantum mechanical (e.g., HOMO/LUMO) and topological descriptors (e.g., molecular connectivity indices).

- Model validation : Prioritize models with R² > 0.8, Q² > 0.7, and R²pred > 0.6 to ensure robustness .

- Application : The top model from (R² = 0.89, Q² = 0.85) guided the design of derivatives with enhanced Plk1 inhibition.

Q. What structural modifications enhance binding affinity to kinase targets like Polo-like kinase 1 (Plk1)?

- Methodological Answer : Substituents at the 3-position (e.g., methylsulfinyl) improve binding via hydrophobic interactions with Plk1’s ATP-binding pocket. Molecular docking studies (AutoDock Vina) reveal ligands 24 and 27 achieve binding energies of −9.2 and −9.5 kcal/mol, respectively, due to optimal π-π stacking and hydrogen bonding .

Q. How can contradictions between in silico ADMET predictions and experimental pharmacokinetics be resolved?

- Methodological Answer : Discrepancies arise from oversimplified models (e.g., ignoring efflux transporters). Mitigation strategies include:

Q. What role do crystal packing interactions play in the stability of benzofuran derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.